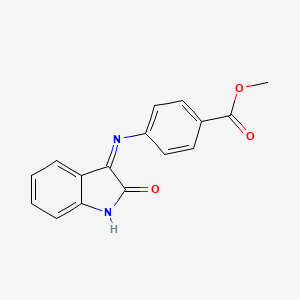
(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate” is an organic compound with the molecular formula C19H14N2O31. It is a qualified product offered by various chemical suppliers21.
Synthesis Analysis
There is a study that discusses the synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice3. However, the specific synthesis process of “(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate” is not explicitly mentioned in the available resources.
Molecular Structure Analysis
The molecular structure of “(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate” is defined by its molecular formula, C19H14N2O31. However, the specific structural details or the 3D conformation are not provided in the available resources.
Chemical Reactions Analysis
The specific chemical reactions involving “(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate” are not detailed in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate”, such as its melting point, boiling point, solubility, etc., are not provided in the available resources.Aplicaciones Científicas De Investigación
Anti-Proliferative Agents
A study focused on the synthesis and evaluation of novel quinuclidinone derivatives, including compounds related to "(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate," as potential anti-cancer agents. These compounds were screened for their anti-proliferative activity against A549 and L132 cell lines. Certain analogues exhibited potent anti-cancer activity, indicating the potential of these compounds in cancer therapy (Soni et al., 2015).
Antimicrobial Activity
Another study synthesized a series of compounds containing the isatin hydrazone moiety for their potential as antimicrobial agents. These compounds demonstrated promising antifungal and antibacterial activities against various test strains, showcasing their utility in addressing microbial resistance (Sonawane et al., 2009).
Corrosion Inhibition
Isatin derivatives, closely related to the query compound, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies found that the compounds acted as mixed-type inhibitors, providing insights into the design of new corrosion inhibitors for industrial applications (Ansari et al., 2015).
Biosynthesis and Emission in Plants
Research into the biosynthesis and emission of methyl benzoate in snapdragon flowers has revealed the enzymatic pathways and regulatory mechanisms involved. This compound is a major scent component emitted by the flowers, highlighting its role in plant-pollinator interactions (Dudareva et al., 2000).
Sensing Biological Zn(II)
Studies have developed fluorescein-based dyes derivatized with quinoline, such as QZ1 and QZ2, for sensing biological Zn(II). These compounds exhibit low background fluorescence and high fluorescence enhancement upon Zn(II) coordination, useful for studying zinc's role in biological systems (Nolan et al., 2005).
Safety And Hazards
The safety and hazards associated with the handling and use of “(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate” are not detailed in the available resources.
Direcciones Futuras
The future directions or potential applications of “(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate” are not specified in the available resources.
Please note that this analysis is based on the currently available resources and may not be comprehensive. For more detailed information, it is recommended to refer to scientific literature or contact experts in the field.
Propiedades
IUPAC Name |
methyl 4-[(2-oxo-1H-indol-3-ylidene)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)10-6-8-11(9-7-10)17-14-12-4-2-3-5-13(12)18-15(14)19/h2-9H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBCBFVXEKHESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 4-((2-oxoindolin-3-ylidene)amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2593016.png)
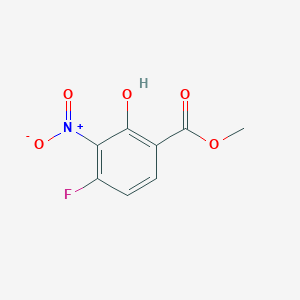
![{6,7-Dimethoxy-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2593018.png)
![4-fluoro-N-(2-(6-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2593019.png)
![2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2593022.png)
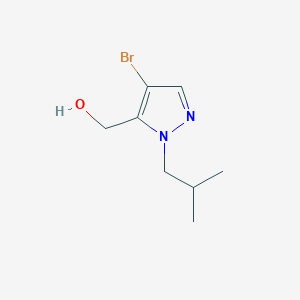
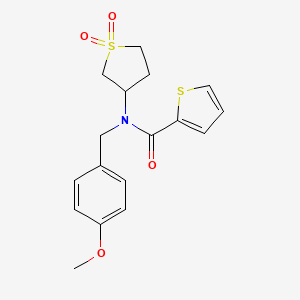
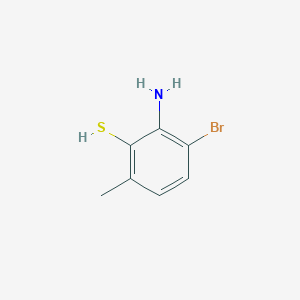
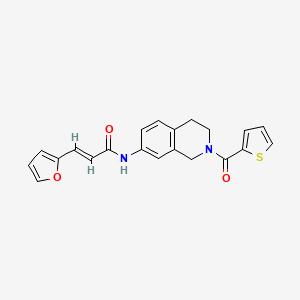
![(Z)-methyl 4-(((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)methyl)benzoate](/img/structure/B2593034.png)
![3-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B2593035.png)
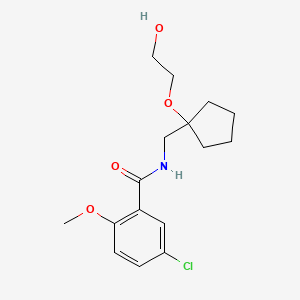
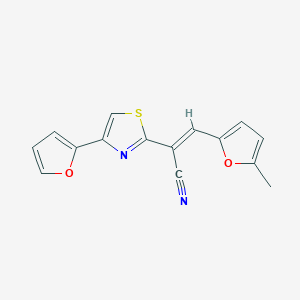
![8-(5-chloro-2-methoxybenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2593039.png)